
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
“(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 913835-45-7 . It has a molecular weight of 278.12 and its IUPAC name is 4-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenylboronic acid .
Molecular Structure Analysis
The molecular formula of this compound is C13H19BN2O4 . The InChI code is 1S/C13H19BN2O4/c17-13(11-1-3-12(4-2-11)14(18)19)15-5-6-16-7-9-20-10-8-16/h1-4,18-19H,5-10H2,(H,15,17) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 112-114°C . The compound should be stored at 4°C and protected from light .Wissenschaftliche Forschungsanwendungen
Detection of Pesticides
- A pH-responsive fluorescence probe based on boronic acid, similar to 4-MPBA, was synthesized for detecting trace-level organophosphorus pesticides in fruit juices. This probe was sensitive to pH changes and showed satisfactory recoveries in detection tests (Zhao et al., 2021).
Screening Phosphorescent Materials
- Aryl boronic acids have been utilized in screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The cyclic-esterification of aryl boronic acids with dihydric alcohols proved effective in this context (Zhang et al., 2018).
Biological Activity
- A novel boronic ester compound derived from phenyl boronic acid demonstrated significant antioxidant, antibacterial, and anticancer activities. This compound was also used in cream formulation, indicating its potential for various biological applications (Temel et al., 2022).
Optical Modulation
- Phenyl boronic acids, a category to which (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid belongs, have been studied for their potential in optical modulation, particularly in the context of single-walled carbon nanotubes. These studies provide insights into the structure-function relationship of boronic acids in optical applications (Mu et al., 2012).
Synthesis and Chemical Reactivity
- Boronic acids, including phenylboronic acids, are integral in synthetic chemistry, often used as intermediates and building blocks. Their reactivity and structural characteristics have been studied extensively (Zhang et al., 2017).
Fluorescence Sensing
- Carbazole-based fluorescent boronic acid sensors were synthesized to study the fluorescence transduction efficiency, demonstrating their potential in developing efficient fluorescence sensors (Zhang et al., 2010).
Diagnostic Applications
- Phenyl boronic acids have found utility in medical diagnostics due to their ability to bind with carbohydrates, making them valuable for studies that require carbohydrate recognition (Valenzuela et al., 2022).
Wirkmechanismus
Target of Action
Boronic acids, in general, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are known for their ability to form reversible covalent complexes with proteins, sugars, and other biological molecules, which can influence the function of these targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c17-13(11-1-3-12(4-2-11)14(18)19)15-5-6-16-7-9-20-10-8-16/h1-4,18-19H,5-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJAUBYTKBOMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657053 | |
| Record name | (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-45-7 | |
| Record name | (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





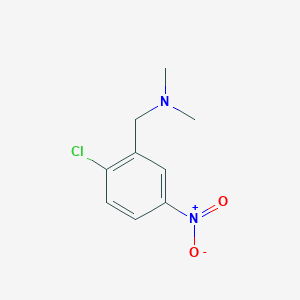
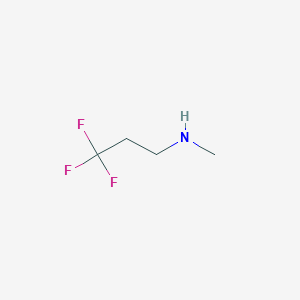

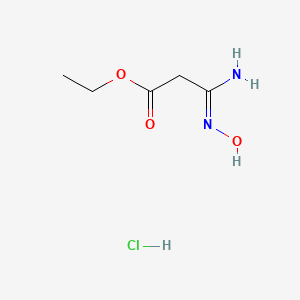
![N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1438405.png)

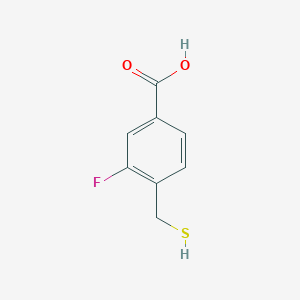
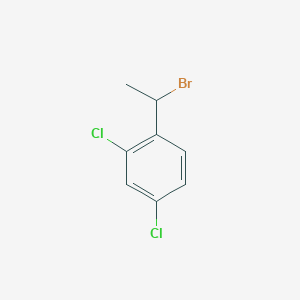
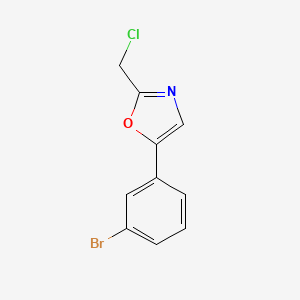
![7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1438411.png)
![tert-Butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate](/img/structure/B1438414.png)
